N-(2,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
Overview
Description
N-(2,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11650692 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Effects and Mechanisms
Analgesic and Anti-inflammatory Applications : Acetaminophen, a well-known analgesic and antipyretic agent, showcases the medical potential of acetamide derivatives. Research by Ohashi and Kohno (2020) explores acetaminophen's complex metabolism and its analgesic mechanisms, highlighting its transformation into N-acylphenolamine (AM404), which acts on cannabinoid receptors, suggesting a pathway for pain management with acetamide derivatives (Ohashi & Kohno, 2020).
Environmental Impact and Toxicology : Ying, Williams, and Kookana (2002) discuss the environmental fate of alkylphenol ethoxylates (APEs) and their metabolites, including acetamide derivatives, emphasizing concerns over their persistence and endocrine-disrupting potential. This research underscores the environmental implications of using and disposing of acetamide derivatives (Ying, Williams, & Kookana, 2002).
Advanced Oxidation Processes
Degradation of Pharmaceutical Compounds : Qutob, Hussein, Alamry, and Rafatullah (2022) provide insights into the use of advanced oxidation processes (AOPs) for the degradation of acetaminophen, an acetamide derivative. Their findings on the generation of by-products and their biotoxicity offer valuable perspectives on environmental safety and the potential for applying similar processes to other acetamide derivatives (Qutob et al., 2022).
Chemosensor Development
Detection of Metal Ions and Molecules : Roy (2021) discusses the utility of 4-methyl-2,6-diformylphenol (DFP) based compounds, which share a structural resemblance to acetamide derivatives, in developing chemosensors for detecting various analytes. This highlights the potential of N-(2,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide in sensor technology, particularly in environmental monitoring and pharmaceutical analysis (Roy, 2021).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-7-8-14(12(2)9-11)18-16(19)10-20-15-6-4-3-5-13(15)17/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAMPBXBJCOZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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